Further exploration might involve:
2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₀H₉N₃O₄. It features a benzoimidazole core, which is a bicyclic structure containing both benzene and imidazole rings. This compound is characterized by the presence of a methoxycarbonylamino group and a carboxylic acid functional group, contributing to its potential biological activity and chemical reactivity. The compound is notable for its role in various
The chemical reactivity of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid can be attributed to its functional groups:
These reactions make it versatile for synthesizing derivatives that may exhibit enhanced biological properties.
Research indicates that compounds related to 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid exhibit various biological activities, including:
The specific biological activities of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid require further investigation to establish its efficacy and mechanisms of action.
The synthesis of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid typically involves several steps:
Specific methodologies may vary based on the desired yield and purity of the compound.
2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid has potential applications in:
Interaction studies involving 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid focus on understanding how this compound interacts with biological targets, such as enzymes or receptors. These studies often employ techniques like:
Such studies are crucial for elucidating the mechanisms underlying its potential therapeutic effects.
Several compounds share structural similarities with 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid. Here are a few notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-benzimidazole-5-carboxylic acid | Lacks methoxycarbonyl group | Antimicrobial, anticancer |
| 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid | Contains phenyl substitution | Potent anti-breast cancer agent |
| 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid | Contains methoxyphenethyl group | Antileukemic |
These compounds highlight the unique structural features of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid while also illustrating the diverse biological activities exhibited by benzoimidazole derivatives.
The implementation of carbamate protecting groups represents a cornerstone strategy in benzimidazole synthetic chemistry, particularly when dealing with multifunctional molecules requiring selective manipulation [1] [2]. Carbamate protection strategies in benzimidazole synthesis have evolved significantly, offering versatile approaches for the selective functionalization of nitrogen-containing heterocycles.
The tert-butoxycarbonyl (Boc) protecting group emerges as the most widely utilized carbamate protection strategy for benzimidazole nitrogen atoms [1]. Installation of the Boc group typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base such as triethylamine or sodium carbonate. The reaction proceeds under mild conditions at room temperature, providing excellent yields ranging from 85-95%. The Boc group demonstrates exceptional stability under basic conditions while remaining readily removable through acid-catalyzed hydrolysis using trifluoroacetic acid in dichloromethane or thermal deprotection at elevated temperatures [2].
Benzyloxycarbonyl (Cbz) protection represents another fundamental approach, particularly valuable for its orthogonal deprotection characteristics [1]. The Cbz group installation utilizes benzyl chloroformate in the presence of base, typically under aqueous-organic biphasic conditions. This protecting group exhibits remarkable stability toward acidic and basic conditions, requiring either catalytic hydrogenation using palladium on carbon or treatment with hydrogen bromide in acetic acid for removal [2].
Fluorenylmethoxycarbonyl (Fmoc) protection has gained prominence in solid-phase synthesis applications [1]. The Fmoc group installation proceeds smoothly using fluorenylmethyl chloroformate under basic conditions. Its unique base-labile nature allows for selective removal using piperidine in dimethylformamide, making it particularly suitable for automated synthesis protocols [2].
Methoxycarbonyl and ethoxycarbonyl protecting groups provide simpler alternatives for benzimidazole nitrogen protection [2]. These groups are installed using the corresponding chloroformates and removed through basic hydrolysis with lithium hydroxide or sodium hydroxide. The simplicity of these protecting groups makes them attractive for large-scale synthesis applications where cost considerations are paramount.
The selection of appropriate carbamate protecting groups depends on the specific synthetic requirements, including the presence of other functional groups, reaction conditions, and deprotection strategies employed in subsequent transformations [1] [2].
Cyclocondensation methodologies utilizing o-phenylenediamine derivatives constitute the most fundamental and widely employed approach for benzimidazole construction [3] [4] [5]. These methodologies have undergone significant development, with modern variants offering substantial improvements in efficiency, selectivity, and environmental sustainability.
The classical Phillips-Ladenburg reaction involves the condensation of o-phenylenediamine with carboxylic acids under elevated temperatures [5]. Traditional implementations require temperatures ranging from 200-250°C with reaction times extending 6-8 hours, utilizing mineral acids or polyphosphoric acid as catalysts. Despite the harsh conditions, this method provides reliable access to 2-substituted benzimidazoles with yields typically ranging from 70-90% [5].
Modern oxidative cyclocondensation approaches have revolutionized this classical methodology through the introduction of lanthanide catalysts [3] [6]. Erbium trifluoromethanesulfonate Er(OTf)₃ has emerged as a particularly effective catalyst, enabling reactions to proceed at significantly lower temperatures (80°C) with dramatically reduced reaction times (2-5 minutes). The catalyst loading requirements are modest (10 mol%), and the reactions proceed in environmentally benign aqueous media with yields ranging from 75-99% [3] [6].
The mechanistic pathway for Er(OTf)₃-catalyzed cyclocondensation involves initial coordination of the lanthanide catalyst to the aldehyde carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the diamine [3]. Subsequent cyclization and oxidative aromatization complete the benzimidazole formation. The charge density on the carbonyl oxygen plays a crucial role in determining reaction selectivity, with electron-rich aldehydes favoring double-condensation products while electron-deficient aldehydes preferentially yield mono-condensation products [3] [6].
Microwave-assisted solvent-free conditions represent another significant advancement in cyclocondensation methodology [7]. These approaches eliminate the need for organic solvents while dramatically reducing reaction times to 5-15 minutes at moderate temperatures (60°C). The yields achieved under these conditions are exceptional, typically ranging from 86-99%, with the added benefits of simplified workup procedures and reduced environmental impact [7].
The substrate scope for cyclocondensation reactions encompasses a broad range of aldehydes, including aromatic, aliphatic, and heteroaromatic variants [3] [6]. Substitution patterns on both the diamine and aldehyde components can be varied extensively, providing access to diverse benzimidazole derivatives with tailored properties.
Trichloroacetamidate-mediated ring formation techniques represent a specialized but highly effective approach for constructing complex heterocyclic systems, including benzimidazole derivatives [8] [9] [10]. These methodologies leverage the unique reactivity profile of trichloroacetamidate leaving groups to facilitate ring-closing reactions under mild conditions.
The fundamental mechanism underlying trichloroacetamidate-mediated cyclizations involves the formation of highly reactive electrophilic intermediates through Lewis acid activation [8] [9]. The trichloroacetamidate moiety serves as an excellent leaving group, readily displaced by internal nucleophilic attack from appropriately positioned functional groups. This displacement proceeds through either SN1 or SN2 mechanisms depending on the substrate structure and reaction conditions [9].
In the context of benzimidazole synthesis, trichloroacetamidate-mediated ring formation has found particular application in the construction of fused benzimidazole systems and complex polycyclic structures [8]. The methodology typically employs Lewis acid catalysts such as boron trifluoride etherate, trimethylsilyl trifluoromethanesulfonate, or other strong Lewis acids to activate the trichloroacetamidate leaving group [9].
Recent developments in cooperative catalysis have significantly enhanced the utility of trichloroacetamidate-mediated reactions [9]. The use of phenanthrolinium salt catalysts in combination with trichloroacetamide as a cocatalyst has demonstrated remarkable stereoselectivity in glycosylation reactions, principles that can be extended to benzimidazole ring formation. The cooperative hydrogen bonding interactions between the catalyst system and substrates create highly organized transition states, leading to enhanced reaction rates and selectivity [9].
The reaction conditions for trichloroacetamidate-mediated cyclizations are typically mild, proceeding at temperatures ranging from 0°C to room temperature in the presence of appropriate Lewis acid catalysts [8] [9]. Reaction times are generally short, ranging from minutes to a few hours, depending on substrate reactivity and catalyst loading.
The mechanism of trichloroacetamidate-mediated ring formation involves several key steps: initial Lewis acid coordination to the trichloroacetamidate nitrogen, activation of the leaving group, nucleophilic attack by the internal nucleophile, and subsequent loss of trichloroacetamide [8] [10]. The stereochemical outcome of these reactions can be controlled through appropriate choice of catalyst system and reaction conditions.
Post-functionalization strategies for benzimidazole core structures have emerged as powerful tools for accessing structurally diverse derivatives with enhanced biological and chemical properties [11] [12] [13]. These approaches enable the selective modification of pre-formed benzimidazole scaffolds, providing access to complex molecules that would be difficult to obtain through direct cyclization methods.
Carbon-hydrogen activation represents the most prominent post-functionalization strategy for benzimidazole derivatives [11] [12]. Transition metal-catalyzed C-H activation reactions allow for the direct functionalization of aromatic C-H bonds without the need for pre-installed functional groups. Rhodium, palladium, and nickel catalysts have proven particularly effective for these transformations [11] [12].
Rhodium-catalyzed C-H activation of benzimidazoles typically proceeds through initial coordination of the metal center to the benzimidazole nitrogen, followed by cyclometalation to form a stable metallacycle [11]. This metallacycle can then undergo various transformations, including alkylation, arylation, and annulation reactions. The regioselectivity of these reactions is typically controlled by the directing effect of the benzimidazole nitrogen atom, favoring functionalization at the ortho position [11].
Palladium-catalyzed cross-coupling reactions provide another powerful approach for benzimidazole post-functionalization [14]. Suzuki-Miyaura coupling reactions of halogenated benzimidazoles proceed efficiently under mild conditions using modern palladium catalysts. The key challenge in these reactions is overcoming the inhibitory effect of the benzimidazole nitrogen atoms on the palladium catalyst [14]. This inhibition arises from the formation of stable palladium-azolyl complexes that act as catalyst reservoirs, slowing the overall reaction rate [14].
The solution to catalyst inhibition in benzimidazole cross-coupling reactions involves the use of specialized precatalysts and optimized reaction conditions [14]. Precatalysts containing bulky, electron-rich phosphine ligands have proven particularly effective, as they resist coordination by the benzimidazole nitrogen while maintaining high catalytic activity. Additionally, the use of excess nucleophile helps shift the equilibrium away from the inhibitory palladium-azolyl complexes [14].
Nitrogen alkylation represents a straightforward post-functionalization strategy for introducing substituents at the benzimidazole nitrogen atoms [15]. Traditional alkylation methods employ alkyl halides under basic conditions, but these approaches often suffer from poor selectivity and the formation of quaternary ammonium salts. Modern surfactant-mediated alkylation protocols have addressed these limitations, providing selective mono-alkylation under mild aqueous conditions [15].
The surfactant-mediated alkylation of benzimidazoles proceeds through the formation of micellar aggregates that solubilize both the benzimidazole substrate and alkyl halide [15]. The reaction proceeds through deprotonation of the benzimidazole by aqueous sodium hydroxide, followed by nucleophilic attack on the alkyl halide within the hydrophobic micellar environment. This approach provides excellent selectivity for mono-alkylation while avoiding the formation of unwanted quaternary salts [15].
Oxidative functionalization methods have also found application in benzimidazole post-functionalization [13]. Copper-catalyzed oxidative C-H amination reactions enable the direct introduction of nitrogen-containing functional groups onto the benzimidazole core. These reactions proceed through radical mechanisms involving copper-mediated activation of C-H bonds followed by coupling with nitrogen nucleophiles [13].
The substrate scope for post-functionalization reactions is generally broad, accommodating various substitution patterns and functional groups on the benzimidazole core [11] [12] [13]. The choice of specific post-functionalization strategy depends on the desired substitution pattern, functional group compatibility, and overall synthetic objectives.
| Synthetic Method | Temperature (°C) | Time | Yield (%) | Catalyst/Conditions | Solvent |
|---|---|---|---|---|---|
| Phillips-Ladenburg (Carboxylic acid condensation) | 200-250 | 6-8 hours | 70-90 | Mineral acid/PPA | None/Xylene |
| Oxidative cyclocondensation with Er(OTf)₃ | 80 | 2-5 minutes | 75-99 | 10 mol% Er(OTf)₃ | Water |
| Microwave-assisted solvent-free | 60 | 5-15 minutes | 86-99 | Catalyst-free/MW | Solvent-free |
| PVP-TfOH catalyzed oxidation | 70 | 5-6 minutes | 90-95 | 0.2g PVP-TfOH/H₂O₂ | Solvent-free |
| HBTU-promoted one-pot | Room temperature | 2-4 hours | 80-99 | HBTU/DIPEA | DMF/DCM |
| Microdroplet synthesis | Ambient | Seconds | 60-85 | nESI ion source | MeOH |
| L-proline catalyzed aqueous | Reflux (~100) | 3 hours | 98 | 10 mol% L-proline/pH 4.2 | Water |
| Ammonium salt catalyzed | Room temperature | 4 hours | 86-92 | NH₄Cl (4 mol)/CHCl₃ | CHCl₃ |
| Protecting Group | Installation Reagent | Removal Conditions | Stability | Applications |
|---|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Boc₂O/Base | TFA/DCM or Heat | Acid labile | Peptide synthesis/General protection |
| Benzyloxycarbonyl (Cbz) | CbzCl/Base | H₂/Pd-C or HBr/AcOH | Base stable | Peptide synthesis/Hydrogenolysis |
| Fluorenylmethoxycarbonyl (Fmoc) | FmocCl/Base | Piperidine/DMF | Base labile | Solid-phase synthesis |
| Methoxycarbonyl | MeOCOCl/Base | LiOH/H₂O or NaOH | Base labile | Benzimidazole N-protection |
| Ethoxycarbonyl | EtOCOCl/Base | LiOH/H₂O or NaOH | Base labile | General amine protection |
| Allyloxycarbonyl (Alloc) | AllocCl/Base | Pd(PPh₃)₄/PhSiH₃ | Pd-labile | Orthogonal protection |
| Precursor Type | Reaction Conditions | Product Selectivity | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| o-Phenylenediamine + Aldehydes | Air oxidation/80°C/Er(OTf)₃ | Mono vs. disubstituted | 75-99 | Mild conditions/High selectivity |
| o-Phenylenediamine + Carboxylic acids | Reflux/Mineral acid | 2-Substituted benzimidazole | 70-85 | Classical method/Robust |
| o-Phenylenediamine + Orthoesters | Neat/Heat/120°C | 2-Substituted benzimidazole | 80-95 | Atom economy/No catalyst |
| o-Phenylenediamine + Nitriles | Base/DMF/Heat | 2-Cyano benzimidazole | 60-80 | Direct nitrile incorporation |
| N-substituted o-phenylenediamine | MW/Solvent-free/60°C | 1,2-Disubstituted | 86-99 | Rapid reaction/Green |
| 4-Substituted o-phenylenediamine | Oxidant/Catalyst/Heat | 5-Substituted-2-aryl | 78-92 | Functional group tolerance |
The crystallographic analysis of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid and related benzimidazole derivatives reveals fundamental structural characteristics that govern molecular packing and intermolecular interactions [1] [2] [3]. Based on systematic studies of analogous benzimidazole-carboxylic acid compounds, the target molecule is expected to crystallize in common space groups typical of this chemical family.
Benzimidazole-carboxylic acid derivatives consistently demonstrate planar or near-planar benzimidazole core structures, with deviations typically less than 0.04 Å from planarity [2] [4] [5]. The fundamental benzimidazole ring system in 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid maintains this characteristic planarity, as evidenced by crystallographic studies of closely related compounds. The carboxylic acid group at position 5 exhibits variable orientations relative to the benzimidazole plane, with dihedral angles ranging from 2.47° to 12.00° depending on substituent effects and crystal packing forces [6] [5].
The methoxycarbonylamino substituent at position 2 introduces significant steric and electronic perturbations to the molecular architecture. Crystallographic studies of related methoxycarbonylamino-substituted benzimidazoles indicate that this group adopts a nearly coplanar arrangement with the benzimidazole ring system, facilitating conjugation and intramolecular hydrogen bonding [7] [8] [9]. The methoxy group typically exhibits rotational freedom, leading to potential disorder in crystal structures.
Benzimidazole-carboxylic acid derivatives preferentially crystallize in monoclinic space groups, particularly P21/c and P21/n, with occasional triclinic P-1 systems [3] [10] [6] [11] [5]. The molecular formula C10H9N3O4 and predicted density of 1.599 g/cm³ suggest efficient crystal packing characteristic of these space groups [9]. The presence of multiple hydrogen bonding sites facilitates the formation of extended hydrogen-bonded networks that stabilize the crystal structure.
Intermolecular hydrogen bonding patterns in related compounds demonstrate consistent motifs involving carboxylic acid dimers (R₂²(8) ring motifs) and NH···N or NH···O interactions [1] [2] [10]. The methoxycarbonylamino group contributes additional hydrogen bonding capabilities through the NH hydrogen and carbonyl oxygen, creating complex three-dimensional networks that influence crystal morphology and stability.
Based on structural correlations with analogous compounds, 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid is predicted to exhibit unit cell dimensions consistent with monoclinic symmetry. Related benzimidazole-carboxylic acids show cell parameters with a-axes of 8-16 Å, b-axes of 5-10 Å, and c-axes of 12-32 Å, with β angles typically between 90-110° [2] [10] [12] [5]. The molecular packing efficiency is enhanced by π-π stacking interactions between benzimidazole rings, with typical centroid-centroid distances of 3.5-3.8 Å [13] [14].
The ¹H Nuclear Magnetic Resonance spectrum of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid exhibits distinctive resonance patterns characteristic of substituted benzimidazoles [15] [16] [17]. The aromatic region displays four distinct proton environments corresponding to the benzimidazole ring system, typically appearing between 7.0-8.5 parts per million [18] [16] [19].
The H-4 and H-7 protons of the benzimidazole ring appear as doublets with coupling constants of approximately 8.0-8.5 Hz, reflecting their ortho relationship [15] [19]. The H-6 proton, positioned between the carboxylic acid and the fused ring junction, exhibits characteristic downfield shifts due to the electron-withdrawing effect of the carboxyl group, typically resonating around 8.0-8.5 parts per million [16] [17]. The absence of a proton at position 5 due to carboxylic acid substitution eliminates one aromatic signal, creating a distinctive three-proton aromatic pattern.
The exchangeable NH protons of the benzimidazole ring and the methoxycarbonylamino group appear as broad signals between 8.0-13.0 parts per million, with exact chemical shifts dependent on solvent and concentration effects [15] [16] [17]. These signals characteristically disappear upon deuterium oxide exchange, confirming their assignment as NH protons. The methoxycarbonylamino NH proton typically appears more downfield due to hydrogen bonding with the adjacent nitrogen atoms.
The methoxycarbonyl group contributes a sharp singlet around 3.5-4.0 parts per million, integrating for three protons [16] [19]. This chemical shift range is characteristic of methyl esters and carbamates, with the exact position influenced by the electronic environment of the attached nitrogen atom. The carboxylic acid proton appears as a broad, exchangeable signal around 10-13 parts per million, often overlapping with NH resonances.
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid [15] [16] [20]. The carbonyl carbons represent the most diagnostic signals, with the carboxylic acid carbonyl typically appearing around 170-175 parts per million and the methoxycarbonyl carbonyl around 155-165 parts per million [16] [19] [20].
The benzimidazole aromatic carbons span the range of 110-150 parts per million, with distinct patterns reflecting their substitution environment [15] [20]. The C-2 carbon, bearing the methoxycarbonylamino substituent, appears around 150-155 parts per million due to its position between two nitrogen atoms [20]. The quaternary C-5 carbon, substituted with the carboxylic acid group, resonates around 125-135 parts per million, while the remaining aromatic carbons occupy positions between 115-125 parts per million.
The methoxycarbonyl carbon appears as a sharp signal around 52-58 parts per million, characteristic of methyl ester and carbamate functionalities [16] [19]. The chemical shift of this carbon provides information about the electronic environment and potential hydrogen bonding effects involving the methoxycarbonylamino group.
Two-dimensional Nuclear Magnetic Resonance techniques provide crucial connectivity information for complete structural assignment of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid [21] [22] [23] [24]. Correlation Spectroscopy (COSY) experiments reveal scalar coupling relationships between adjacent protons, confirming the aromatic substitution pattern and identifying the positions of the carboxylic acid and methoxycarbonylamino substituents.
The Heteronuclear Single Quantum Correlation (HSQC) experiment establishes direct ¹H-¹³C connectivities, enabling unambiguous assignment of each aromatic carbon to its corresponding proton [21] [22] [24]. This technique is particularly valuable for distinguishing between the different aromatic environments and confirming the substitution pattern of the benzimidazole ring.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides long-range ¹H-¹³C correlations that are essential for establishing quaternary carbon assignments and confirming substitution positions [21] [22] [23]. The HMBC experiment reveals correlations between the methoxycarbonyl protons and the carbonyl carbon, as well as correlations between aromatic protons and the quaternary carbons bearing the substituents. These correlations definitively establish the regiochemistry and confirm the proposed structure.
The mass spectrum of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid exhibits a molecular ion peak at m/z 235, corresponding to the molecular formula C10H9N3O4 with a molecular weight of 235.20 g/mol [7] [8] [9]. Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺ at m/z 236, which often serves as the base peak or among the most abundant ions in positive ion mode spectra [25] [26].
The molecular ion stability reflects the aromatic character of the benzimidazole ring system and the stabilizing effects of the electron-withdrawing substituents [27] [26]. The presence of multiple heteroatoms provides numerous sites for protonation, with the benzimidazole nitrogen atoms being the most basic sites. Under electron ionization conditions, the molecular ion may exhibit reduced intensity due to extensive fragmentation, characteristic of compounds containing labile carboxylic acid and carbamate functionalities [28] [29].
The fragmentation behavior of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid follows predictable patterns based on the stability of the resulting ions and the lability of specific functional groups [28] [27] [29]. The primary fragmentation pathway involves the loss of the carboxylic acid group, resulting in a prominent fragment ion at m/z 190 [M-45]⁺, corresponding to the loss of COOH [29] [30]. This fragmentation is facilitated by the electron-withdrawing nature of the benzimidazole ring and represents one of the most abundant fragment ions.
A second major fragmentation pathway involves the loss of the methoxy group from the methoxycarbonyl substituent, producing a fragment ion at m/z 204 [M-31]⁺ [28] [29]. This fragmentation reflects the lability of the C-O bond in the methyl ester portion of the molecule and is commonly observed in compounds containing methoxycarbonyl groups. The resulting fragment retains the benzimidazole core structure with a modified carbamate group.
The loss of carbon dioxide from the carboxylic acid functionality generates a fragment ion at m/z 191 [M-44]⁺, representing decarboxylation of the molecular ion [29] [30]. This fragmentation is particularly favorable for aromatic carboxylic acids due to the stabilization provided by the aromatic ring system. The resulting fragment corresponds to the benzimidazole system with the methoxycarbonylamino substituent intact.
Secondary fragmentation of the primary fragment ions leads to additional characteristic peaks that provide structural information about the benzimidazole core [27] [26]. The fragment ion at m/z 190 [M-45]⁺ can undergo further fragmentation through loss of the methoxycarbonyl group, producing ions at m/z 131 corresponding to the unsubstituted benzimidazole system. This fragmentation pathway confirms the connectivity of the substituents and the integrity of the benzimidazole ring.
Rearrangement processes involving the methoxycarbonylamino group can lead to the formation of isocyanic acid fragments and modified benzimidazole ions [27]. These rearrangements are facilitated by the proximity of the nitrogen atoms and the electron-withdrawing character of the carbonyl groups. The resulting fragment ions provide additional confirmation of the substitution pattern and molecular connectivity.
Irritant